molecular formula C21H17N3O B2771327 3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol CAS No. 899726-59-1

3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol

Número de catálogo: B2771327
Número CAS: 899726-59-1
Peso molecular: 327.387
Clave InChI: GIPKBONMCKXEAL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol is a useful research compound. Its molecular formula is C21H17N3O and its molecular weight is 327.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol is a compound belonging to the quinazolinone class, notable for its diverse biological activities. Its molecular formula is C21H17N3O, with a molecular weight of approximately 327.387 g/mol. This compound has garnered attention due to its potential applications in antimicrobial and anticancer therapies, among other fields.

Chemical Structure and Synthesis

The compound features a unique structural arrangement that includes a quinazoline moiety linked to an amino group and a phenolic group. The synthesis of this compound can be achieved through various methods, including condensation reactions and cyclization processes involving appropriate precursors.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains suggest promising activity:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown considerable cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and A2780 (ovarian cancer). The mechanism of action appears to involve the inhibition of key protein kinases associated with cell proliferation:

Cell LineIC50 (µM)
MCF70.173 ± 0.012
A27800.177 ± 0.032

The compound acts as a non-competitive inhibitor against CDK2 and an ATP competitive inhibitor against EGFR, highlighting its potential as a targeted therapy in cancer treatment .

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies reveal that the compound can effectively interact with multiple tyrosine kinases, which are crucial in signaling pathways related to cell growth and differentiation .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Variations in substituents on the quinazoline core can significantly alter both biological activity and pharmacokinetic properties. For instance, compounds with additional functional groups or modifications have demonstrated enhanced solubility and bioavailability, which are essential for therapeutic efficacy .

Case Studies

Recent studies have highlighted the effectiveness of quinazolinone derivatives in treating various diseases:

  • Anticancer Efficacy : A study demonstrated that specific derivatives exhibited strong cytotoxic effects on cancer cells through cell cycle arrest at the G2/M phase .
  • Antimicrobial Properties : Another investigation revealed that certain derivatives showed potent inhibitory effects against mycobacterial infections, suggesting their utility in treating tuberculosis .

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of quinazoline derivatives, including 3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol. The compound has been evaluated against multiple cancer cell lines, showing promising results.

Case Study: In Vitro Cytotoxicity

A study assessed the cytotoxic effects of various quinazoline derivatives, including this compound, against different cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated that this compound exhibited a significant inhibitory concentration (IC50) against these cell lines, suggesting its potential as an anticancer agent .

CompoundCancer Cell LineIC50 (µM)
This compoundHepG225.0 ± 1.5
This compoundMCF-730.0 ± 2.0

Antimicrobial Activity

The antimicrobial efficacy of quinazoline derivatives has also been investigated. Studies have shown that compounds similar to this compound possess significant activity against various bacterial strains.

Case Study: Antimicrobial Screening

In a study focused on antimicrobial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated low minimum inhibitory concentrations (MIC), highlighting their potential as antibacterial agents .

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus16
This compoundEscherichia coli32

Neuroprotective Properties

Recent research has highlighted the neuroprotective potential of quinazoline derivatives, including the compound . The adenosine A2A receptor has been identified as a therapeutic target for neurodegenerative diseases, and compounds like this compound are being explored for their ability to modulate this receptor .

Case Study: A2A Receptor Modulation

A study reported the synthesis of new quinazoline derivatives that showed high affinity for the A2A receptor, with implications for treating neurodegenerative conditions such as Parkinson's disease .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multi-step organic reactions that can be optimized to enhance its biological activity. Structure activity relationship studies have been crucial in identifying which modifications lead to increased potency against specific targets.

Synthesis Overview

The compound is synthesized through a series of reactions involving quinazoline precursors and phenolic compounds. Variations in substituents on the quinazoline ring can significantly affect its pharmacological properties .

Propiedades

IUPAC Name

3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-14-10-11-19-18(12-14)20(15-6-3-2-4-7-15)24-21(23-19)22-16-8-5-9-17(25)13-16/h2-13,25H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPKBONMCKXEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.